bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone
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Overview
Description
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone: is a chemical compound with the molecular formula C15H8Cl2N4O It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both nitrogen and chlorine atoms
Preparation Methods
The synthesis of bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of chlorine atoms at specific positions on the pyrrolopyridine ring.
Methanone formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses.
Comparison with Similar Compounds
Bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone can be compared to other pyrrolopyridine derivatives, such as:
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- 1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The presence of chlorine atoms in this compound, for example, may enhance its reactivity and binding affinity to certain targets, making it unique among its peers.
Properties
Molecular Formula |
C15H8Cl2N4O |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C15H8Cl2N4O/c16-11-7-1-3-18-14(7)20-5-9(11)13(22)10-6-21-15-8(12(10)17)2-4-19-15/h1-6H,(H,18,20)(H,19,21) |
InChI Key |
ZZUBQJKTAPDBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)C3=CN=C4C(=C3Cl)C=CN4 |
Origin of Product |
United States |
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